molecular formula C12H15N3O5 B2400474 N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941894-68-4

N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2400474
CAS No.: 941894-68-4
M. Wt: 281.268
InChI Key: HREDHMABSXLGBX-UHFFFAOYSA-N
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Description

N1-(3-Methoxypropyl)-N2-(2-nitrophenyl)oxalamide is an oxalamide derivative characterized by a 3-methoxypropyl group at the N1 position and a 2-nitrophenyl group at the N2 position. The 2-nitrophenyl moiety is electron-withdrawing, which may influence reactivity, binding affinity, or metabolic stability, while the 3-methoxypropyl group could enhance solubility or modulate steric effects. Below, this compound is compared to structurally and functionally related oxalamides described in recent literature.

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-20-8-4-7-13-11(16)12(17)14-9-5-2-3-6-10(9)15(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREDHMABSXLGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O4_{4}
  • CAS Number : 941894-68-4

The synthesis typically involves the reaction of 3-methoxypropylamine with 2-nitrophenyl oxalate under controlled conditions, leading to the formation of the target compound. The synthetic route may include steps such as:

  • Formation of Oxalamide Linkage : The oxalamide bond is formed through the reaction of an amine with an oxalic acid derivative.
  • Nitro Group Introduction : The nitro group is introduced via nitration of the phenyl ring.

This compound exhibits biological activity through its interaction with specific molecular targets, primarily enzymes and receptors. The compound's structural features allow it to modulate biological pathways, potentially influencing processes such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Anticancer Properties : Research indicates potential efficacy against various cancer cell lines, possibly through induction of apoptosis or inhibition of proliferation.

Antimicrobial Studies

A study conducted by researchers at the Ruđer Bošković Institute investigated the antimicrobial effects of this compound against several bacterial strains. The compound showed promising results, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit the growth of human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited increased G0/G1 phase arrest.
  • Apoptosis Induction : Annexin V staining confirmed that the compound triggers apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC13_{13}H16_{16}N2_{2}O4_{4}Yes (MIC: 10-50 µg/mL)Yes (growth inhibition in cell lines)
2-Nitrophenyl oxalamideC11_{11}H10_{10}N2_{2}O4_{4}ModerateLimited
3-Methoxypropyl amine derivativeC11_{11}H15_{15}N2_{2}OLowNo

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Substituent Analysis

Key structural analogs (Table 1):

Compound Name R1 Substituent R2 Substituent Key Features Source
N1-(3-Methoxypropyl)-N2-(2-nitrophenyl)oxalamide 3-Methoxypropyl 2-Nitrophenyl Electron-withdrawing nitro group; methoxypropyl for solubility modulation (Hypothetical)
Compound 13 () Thiazolyl-methyl 4-Chlorophenyl Antiviral activity; stereochemical complexity (single isomer)
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor additive; high NOEL (100 mg/kg)
MeOProp-OXA26-PropOMe () 3-Methoxypropyl (bis) Hexane-1,6-diyl Thermoplastic elastomer; high yield (95%), high melting point (210°C)
  • Substituent Effects :
    • Electron-Withdrawing Groups : The 2-nitrophenyl group in the target compound contrasts with 4-chlorophenyl () and pyridinyl (). Nitro groups may enhance electrophilic reactivity or stabilize intermediates in synthesis (e.g., acid-catalyzed rearrangements, as in ) .
    • Methoxypropyl vs. Bulky Groups : The 3-methoxypropyl group shares similarities with the elastomer precursor in , where methoxy groups likely improve polymer solubility. This contrasts with adamantyl () or benzyloxy groups, which prioritize steric bulk for materials science or enzyme inhibition .

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